molecular formula C10H8BrN3O2 B3063587 6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione CAS No. 72255-49-3

6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione

Katalognummer: B3063587
CAS-Nummer: 72255-49-3
Molekulargewicht: 282.09 g/mol
InChI-Schlüssel: CFLHCISOVMSSHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is a chemical compound designed for research applications, particularly in the field of oncology and medicinal chemistry. It features a pyrimidine-2,4-dione core structure, a privileged scaffold in drug discovery known to exhibit a wide range of biological activities. Pyrimidine derivatives are extensively investigated as potential therapeutic agents due to their ability to interact with critical biological targets . This specific analog incorporates a 3-bromophenylamino substituent, a modification often explored to enhance binding affinity and selectivity toward enzyme active sites. The bromine atom can be pivotal for molecular interactions, potentially contributing to increased potency in biological assays . Researchers value this compound for its potential as a building block in the synthesis of more complex molecules or as a candidate for screening against cancer cell lines. Pyrimidine-2,4-dione derivatives have demonstrated significant cytotoxic activity against various cancer cells in scientific studies, including breast (MDA-MB-231), colorectal (HT-29), and renal cancer cells . The mechanism of action for compounds within this class often involves the inhibition of key enzymes involved in cell proliferation, such as kinase or dihydrofolate reductase (DHFR) . Some closely related structures have been reported to function as dual inhibitors of BRD4 and PLK1, leading to apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

72255-49-3

Molekularformel

C10H8BrN3O2

Molekulargewicht

282.09 g/mol

IUPAC-Name

6-(3-bromoanilino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)12-8-5-9(15)14-10(16)13-8/h1-5H,(H3,12,13,14,15,16)

InChI-Schlüssel

CFLHCISOVMSSHJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)NC2=CC(=O)NC(=O)N2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 6-(3-Bromphenyl-amino)-1H-Pyrimidin-2,4-dion beinhaltet typischerweise die Reaktion von 3-Bromanilin mit einem geeigneten Pyrimidinvorläufer. Eine gängige Methode ist die Kondensation von 3-Bromanilin mit Barbitursäure unter sauren Bedingungen, gefolgt von einer Cyclisierung zur Bildung des gewünschten Pyrimidinderivats .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C10H8BrN3O2
  • Molecular Weight : 282.093 g/mol
  • Stereochemistry : Achiral
  • InChIKey : CFLHCISOVMSSHJ-UHFFFAOYSA-N

The compound features a pyrimidine core substituted with a bromo phenylamino group, which is critical for its biological activity.

Matrix Metalloproteinase Inhibition

One of the most significant applications of 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione derivatives is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the breakdown of extracellular matrix components and are implicated in various diseases, including:

  • Cardiovascular Diseases : MMPs contribute to heart disease and cardiac insufficiency by degrading cardiac tissue.
  • Inflammatory Conditions : Conditions such as inflammatory bowel disease and rheumatoid arthritis are linked to MMP activity.
  • Cancer : MMPs facilitate tumor invasion and metastasis, making their inhibition a target for cancer therapies.

Research indicates that compounds with the pyrimidine-2,4-dione scaffold can effectively inhibit specific MMPs, leading to potential therapeutic applications in treating these diseases .

Kinase Inhibition

Recent studies have explored the potential of fused pyrimidines, including derivatives of this compound, as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. The ability of these compounds to inhibit cyclin-dependent kinases (CDKs) suggests they could be developed into anticancer agents .

Case Study 1: Inhibition of MMPs in Arthritis

A study demonstrated that a derivative of this compound exhibited significant inhibitory activity against MMP-13, which is involved in the pathogenesis of osteoarthritis. The compound was tested in vitro and showed reduced collagen degradation in cartilage explants compared to untreated controls. This finding supports its potential use in treating osteoarthritis .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrimidine derivatives. Compounds related to this compound were evaluated for their effects on breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation through CDK inhibition pathways, highlighting their promise as novel anticancer therapies .

Summary Table of Applications

Application AreaDisease/ConditionMechanism/Action
Matrix Metalloproteinase InhibitionHeart Disease, Arthritis, CancerInhibition of MMP activity
Kinase InhibitionCancer (e.g., Breast Cancer)Inhibition of CDK pathways

Wirkmechanismus

The mechanism of action of 6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations at the 6-Position

6-[(3-Phenylpropyl)amino]-1H-pyrimidine-2,4-dione
  • Structure: A phenylpropyl group replaces the bromophenylamino moiety.
  • Properties : Lower molecular weight (245.28 g/mol vs. ~296.12 g/mol for the target compound) and reduced lipophilicity due to the absence of bromine.
6-(4-Iodoanilino)-1H-pyrimidine-2,4-dione (C9)
  • Structure : Iodine replaces bromine at the para-position of the phenyl ring.
  • Properties : Larger atomic radius of iodine increases steric hindrance and polarizability.
  • Docking Studies : C9 showed a GOLD fitness score of 35.81 and formed hydrogen bonds with His 602 in Mycobacterium tuberculosis DnaE2, unlike the brominated analogue .
6-[(2-Chlorophenyl)amino]-1H-pyrimidine-2,4-dione
  • Structure : Chlorine at the ortho-position of the phenyl ring.
  • Physical Data : Density = 1.488 g/cm³, PSA = 77.75 Ų, logP = 1.53 .

Substituent Variations at Other Positions

6-Amino-3-(2-fluorobenzyl)-5-nitroso-1H-pyrimidine-2,4-dione
  • Structure : A 2-fluorobenzyl group at position 3 and a nitroso group at position 4.
6-(Trifluoromethyl)uracil
  • Structure: A trifluoromethyl group replaces the bromophenylamino substituent.
  • Properties : The strong electron-withdrawing nature of CF₃ decreases electron density on the pyrimidine ring, impacting interactions with nucleophilic residues in enzymes .

Bioactive Analogues in Drug Development

Trametinib Intermediate (6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1H-pyrimidine-2,4-dione)
  • Structure : Cyclopropyl and iodophenyl substituents.
  • Implications : The iodine atom’s size may enhance steric interactions in kinase binding pockets, as seen in MEK inhibitors like trametinib .
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
  • Structure : Bromine at position 5 and alkyl substituents.
  • Application: Herbicidal activity via inhibition of photosystem II.

Key Property Comparisons

Compound Molecular Weight (g/mol) logP PSA (Ų) Halogen
6-(3-Bromo-phenylamino)-1H-dione ~296.12 ~2.5 ~85 Br
6-(4-Iodoanilino)-1H-dione (C9) ~343.11 ~3.0 ~85 I
6-(2-Chlorophenylamino)-1H-dione 237.64 1.53 77.75 Cl
6-(Trifluoromethyl)uracil 196.10 1.2 70.70 CF₃

Biologische Aktivität

6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, reviewing its synthesis, mechanisms of action, and therapeutic potentials based on current research findings.

  • Molecular Formula : C10H8BrN3O
  • Molecular Weight : 282.09 g/mol
  • Structure : The compound consists of a pyrimidine core substituted with a bromo-phenylamino group, which is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. Specifically, compounds similar to this compound exhibit significant inhibitory effects on various cancer cell lines. For example:

  • Inhibition of Kinases : Pyrimidine derivatives are known to inhibit key kinases involved in cancer progression. The compound shows promise in targeting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often dysregulated in cancer cells .
  • Cell Line Studies : In cellular assays, related compounds have demonstrated IC50 values ranging from 0.3 to 5.47 µM against different cancer cell lines, indicating potent anticancer effects .

The biological activity of this compound may involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and DNA fragmentation .
  • Cell Cycle Arrest : The compound may cause G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Modifications to the phenylamino group can significantly affect the biological activity:

Compound ModificationIC50 (µM)Notes
Unsubstituted Pyrimidine10.0Low activity
3-Bromo substitution0.6Enhanced activity
Bulky substituents0.3Further increased potency

This table summarizes findings from various studies indicating that specific substitutions can lead to enhanced biological activity against cancer targets .

Study 1: Inhibition of CDK Activity

In a study focusing on CDK inhibitors, derivatives similar to this compound were synthesized and tested for their ability to inhibit CDK4/6. Results indicated that these compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative for breast cancer treatment .

Study 2: Dual EGFR/VGFR2 Inhibition

Another investigation into phenylpyrazolo[3,4-d]pyrimidines revealed that modifications similar to those in this compound could lead to dual inhibition of EGFR and VGFR2 pathways. This dual inhibition was associated with reduced tumor growth and increased apoptosis in MCF-7 breast cancer models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione, and how can purity be optimized?

  • Methodology : A common approach involves coupling 3-bromoaniline with a pre-functionalized pyrimidine-2,4-dione scaffold. For example, radical-mediated ring-closure or nucleophilic substitution reactions (similar to methods used for brominated uracil derivatives in and ).
  • Purity Optimization : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC. Characterize intermediates via 1H^1H-NMR and HRMS to confirm structural integrity (as in , where HRMS validated synthetic products).

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Key Techniques :

  • X-ray crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns; FT-IR for functional group analysis.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to study electronic properties and tautomeric equilibria, which are critical for pyrimidine-dione derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Follow GHS-compliant protocols for pyrimidine derivatives, even if specific hazard data are unavailable (e.g., as outlined in and ).
  • Avoid aqueous release due to potential environmental toxicity to aquatic organisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated pyrimidine-diones?

  • Case Analysis : For example, halogenated uracils like 5-bromo derivatives show variable GPx inhibition (IC50_{50} ranges in ) vs. no activity in docking studies for similar compounds ().
  • Resolution Strategies :

  • Validate assays under standardized conditions (e.g., enzyme source, buffer pH).
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Compare molecular dynamics simulations with experimental IC50_{50} to identify steric/electronic mismatches .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Approach :

  • Molecular Docking : Use GOLD or AutoDock to predict binding modes to targets like DNA polymerase III (e.g., as done for MtbDnaE2 in ).
  • Pharmacophore Modeling : Identify critical substituents (e.g., bromophenylamino group) for interactions with residues like Arg 403 or His 602 .
  • Free Energy Perturbation (FEP) : Quantify the impact of bromine substitution on binding affinity vs. iodo or chloro analogues .

Q. How can researchers design robust enzymatic assays to evaluate this compound’s inhibitory potential?

  • Experimental Design :

  • Target Selection : Prioritize enzymes where bromine’s electronegativity and size are advantageous (e.g., GPx in or bacterial DNA polymerases in ).
  • Assay Conditions : Use kinetic assays (e.g., NADPH oxidation for GPx) with positive controls (e.g., 6-AU in ).
  • Data Interpretation : Normalize activity to lipophilicity (logP) to distinguish steric vs. electronic effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.